Cas no 1448166-10-6 (6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine)

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro-substituted aromatic ring and a piperazine moiety, making it a versatile intermediate in pharmaceutical and agrochemical research. Its structural complexity allows for selective modifications, enabling applications in the synthesis of biologically active compounds. The presence of multiple halogen atoms enhances reactivity in cross-coupling reactions, while the piperazine group contributes to binding affinity in target interactions. This compound is particularly valuable in medicinal chemistry for developing potential therapeutic agents, owing to its balanced lipophilicity and molecular stability. Suitable for controlled functionalization, it serves as a key scaffold in drug discovery and development.
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine structure
1448166-10-6 structure
Product name:6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
CAS No:1448166-10-6
MF:C15H16Cl3N5
Molecular Weight:372.680039405823
CID:4817652

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
    • インチ: 1S/C15H16Cl3N5/c16-11-2-1-10(12(17)7-11)9-20-14-8-13(18)21-15(22-14)23-5-3-19-4-6-23/h1-2,7-8,19H,3-6,9H2,(H,20,21,22)
    • InChIKey: WDFIEXFTYHJPOJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(NCC2C=CC(=CC=2Cl)Cl)N=C(N=1)N1CCNCC1

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 369
  • トポロジー分子極性表面積: 53.1
  • XLogP3: 4

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A089005964-1g
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
1448166-10-6 97%
1g
$859.02 2022-04-02
Chemenu
CM505406-1g
6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine
1448166-10-6 97%
1g
$776 2023-02-02

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine 関連文献

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amineに関する追加情報

Introduction to 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine (CAS No. 1448166-10-6)

6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine, identified by its Chemical Abstracts Service (CAS) number 1448166-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a chloro substituent, a dichlorobenzyl moiety, and a piperazine ring, which collectively contribute to its unique chemical properties and biological interactions.

The significance of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine lies in its potential as a lead compound for the development of novel pharmaceutical agents. Pyrimidine derivatives have been extensively studied for their roles in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction. The presence of the piperazin-1-yl group in this compound suggests its ability to interact with biological targets such as enzymes and receptors, making it a promising candidate for drug discovery.

Recent advancements in medicinal chemistry have highlighted the importance of optimizing the structure-activity relationships (SAR) of pyrimidine-based compounds to enhance their pharmacological efficacy and reduce potential side effects. The chloro and dichlorobenzyl substituents in 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine are particularly noteworthy, as they can influence the compound's solubility, metabolic stability, and binding affinity to biological targets. These features make it an attractive scaffold for further chemical modifications aimed at improving its pharmacokinetic properties.

In the context of contemporary pharmaceutical research, the development of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression has been a major focus. Pyrimidine-based inhibitors have shown considerable promise in preclinical studies due to their ability to disrupt critical signaling pathways. The structural features of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine align well with the requirements for potent kinase inhibitors, particularly those targeting tyrosine kinases implicated in various cancers.

One of the most compelling aspects of this compound is its potential application in the treatment of inflammatory diseases. Piperazine derivatives are known for their anti-inflammatory properties, often by modulating cytokine production and inhibiting inflammatory enzymes such as COX and LOX. The combination of the piperazin-1-yl group with the pyrimidine core in 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-amine suggests that it may exhibit dual functionality, addressing both inflammation and underlying pathophysiological mechanisms.

The synthetic pathways for preparing 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin-1-yl)pyrimidin-4-am ine involve multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro substituent at specific positions on the benzyl group enhances reactivity towards nucleophilic substitution reactions, which is crucial for incorporating the piperazine moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization, ensuring that the desired structural motifs are formed with minimal byproducts.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 6-Chloro-N-(2,4-dichlorobenzyl)-2-(piperazin -1 -yl)pyrimidin -4 -amine with biological targets. These studies have revealed that the compound can bind effectively to active sites on enzymes such as kinases and phosphodiesterases through hydrogen bonding networks involving its nitrogen-rich functional groups. Additionally, computational analysis has predicted favorable solvation properties for this compound in aqueous environments, which is essential for its absorption and distribution within biological systems.

The pharmacokinetic profile of 6-Chloro-N-(2,4-dichlorobenzyl)-2-( piperazin -1 -yl )py rimidin -4 -am ine is another critical factor that influences its potential as a therapeutic agent. Preliminary data suggest that this compound exhibits moderate oral bioavailability and prolonged half-life upon administration in animal models. These characteristics are advantageous for developing once-daily dosing regimens, improving patient compliance and therapeutic outcomes.

In conclusion,6-Ch lor o -N -( 2 , 4 -d ich lor ob enz yl ) - 2 -( p ip er azin - 1 - yl ) py rim idin - 4 - am ine ( CAS No . 1448166 -10 - 6 ) represents a promising lead compound with significant therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further optimization through medicinal chemistry approaches aimed at enhancing its efficacy and safety profiles. As research in this field continues to advance,this compound holds promise for contributing to next-generation pharmaceutical therapies that address unmet medical needs.

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